

Toxicological Profile of Glyphosate-Isopropylammonium Salt in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glyphosate-isopropylammonium*

Cat. No.: *B166189*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyphosate-isopropylammonium (IPA) salt, the active ingredient in many broad-spectrum herbicides, has undergone extensive toxicological evaluation in various mammalian species. This guide provides a comprehensive overview of its toxicological profile, focusing on key endpoints relevant to human health risk assessment. The primary mechanism of action in plants, the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimic acid pathway, is absent in mammals, contributing to its generally low acute toxicity.^[1] ^[2]^[3] However, research into other potential mechanisms of toxicity in mammals, such as oxidative stress and endocrine disruption, is ongoing.

This document summarizes quantitative data from acute, subchronic, chronic, reproductive, developmental, and neurotoxicity studies. It also delves into the genotoxic and carcinogenic potential of glyphosate-IPA salt, presenting evidence from various assays and regulatory body evaluations. Detailed experimental protocols for key study types are provided, alongside visualizations of experimental workflows and proposed toxicological pathways to offer a deeper understanding of the methodologies and mechanisms involved.

Introduction and Mechanism of Action

Glyphosate is a non-selective, post-emergence herbicide that acts by inhibiting the EPSP synthase enzyme, a key component of the shikimate pathway for aromatic amino acid biosynthesis in plants and some microorganisms.[1][2][4] Since this pathway is not present in animals, the herbicidal mode of action is not a basis for toxicity in mammals.[1][2][3]

In mammals, the toxicological effects observed, particularly at high doses, are thought to occur through different mechanisms. Proposed mechanisms include the uncoupling of oxidative phosphorylation, induction of oxidative stress leading to cellular damage, and disruption of the endocrine system, particularly the hypothalamic-pituitary-gonadal (HPG) axis.[1][5][6] It is also important to note that some commercial formulations containing glyphosate-IPA salt include surfactants like polyoxyethyleneamine (POEA), which can be more toxic than the active ingredient alone.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is crucial for interpreting toxicological data. While detailed ADME data for the isopropylammonium salt specifically is limited in the provided results, studies on glyphosate indicate that it is poorly absorbed from the gastrointestinal tract and is largely excreted unchanged in the feces and urine. There is little evidence of significant metabolism or bioaccumulation in mammalian tissues.

Acute Toxicity

Glyphosate-IPA salt exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of **Glyphosate-Isopropylammonium Salt**

Species	Route	Endpoint	Value (mg/kg bw)	Reference(s)
Rat	Oral	LD50	> 5,000	[1]
Rat	Oral	LD50	7,203.58 - 7,397.25 (males)	[7] [8]
Rat	Oral	LD50	7,444.26 - 7,878.50 (females)	[7] [8]
Mouse	Oral	LD50	> 10,000	[1]
Rabbit	Dermal	LD50	> 5,000	[1]
Rat	Inhalation (4h)	LC50	> 1.3 mg/L air	[1]

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; bw: body weight.

Subchronic Toxicity

Repeated dose studies over a 90-day period have been conducted to evaluate the subchronic toxicity of glyphosate.

Table 2: Subchronic Toxicity of Glyphosate

Species	Duration	Route	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Observed Effects at LOAEL	Reference(s)
Rat	13 weeks	Oral	205 (males), 213 (females)	410 (males), 421 (females)	Increased severity of basophilia and hypertrophy of acinar cells in salivary glands. [9]	[9]
Rat	90 days	Oral	1546.5 (males), 1630.6 (females)	-	No evidence of neurotoxicity or systemic toxicity observed. [1] [10]	[1] [10]
Dog	90 days	Oral	300	1000	Loose stools, decreased body weight, reduced feed consumption. [10]	[10]

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.

Chronic Toxicity and Carcinogenicity

Long-term studies have been conducted to assess chronic toxicity and carcinogenic potential. The carcinogenicity of glyphosate remains a subject of debate among different regulatory and research agencies. The U.S. EPA has classified glyphosate as not likely to be carcinogenic to humans, while the International Agency for Research on Cancer (IARC) has classified it as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence in animals and limited evidence in humans.[11][12]

Table 3: Chronic Toxicity and Carcinogenicity of Glyphosate

Species	Duration	Route	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Findings	Referenc e(s)
Rat	2 years	Oral	100	300	Enlarged salivary glands with cellular changes at higher doses. [1]	
Rat	2 years	Oral	113 (females)	457 (females)	Inflammation of gastric squamous mucosa. [9]	
Mouse	-	Oral	-	-	Some studies showed equivocal evidence of lymphoma induction at high doses; other studies at higher doses found no effect. [10] An independent review suggested evidence for hemangios	[10] [13]

arcomas,
kidney
tumors,
and
malignant
lymphomas
in male
CD-1 mice.

[13]

Rat	2 years	Oral	-	-	A recent long-term study reported that low doses of glyphosate and its formulation caused increases in the incidence of multiple benign and malignant tumors.[14]	[4][14]
-----	---------	------	---	---	---	---------

Other analyses of multiple studies found no evidence of a carcinogenic effect related to glyphosate

treatment.

[4]

Genotoxicity

The genotoxic potential of glyphosate and its isopropylammonium salt has been evaluated in numerous in vitro and in vivo assays, with mixed results. While some studies, particularly with the pure compound, show no genotoxic activity, others, often involving formulated products, report positive findings.

Table 4: Genotoxicity of **Glyphosate-Isopropylammonium** Salt

Assay System	Test Substance	Result	Reference(s)
Mouse Bone Marrow Micronucleus Test	Glyphosate-IPA Salt	Negative. No clastogenic effects were observed. [15] [16]	[15] [16]
Mouse Bone Marrow Micronucleus Test	Roundup® (formulation)	Negative for clastogenic effects, but a decrease in polychromatic erythrocytes indicated toxicity at high doses. [16]	[16]
Salmonella Mutagenicity Test (Ames Test)	Roundup® (formulation)	Weakly mutagenic in TA98 and TA100 strains at concentrations close to the toxic level. [15] [16]	[15] [16]
Allium anaphase-telophase Test	Glyphosate-IPA Salt	Negative.	[15] [16]
Allium anaphase-telophase Test	Roundup® (formulation)	Positive. A significant increase in chromosome aberrations was observed. [15] [16]	[15] [16]
Human Peripheral White Blood Cells (in vitro)	Glyphosate	Induced a statistically significant increase in micronucleus frequency at the highest tested concentration (100 µM) after 20 hours of exposure. [17]	[17]

Human Peripheral White Blood Cells (in vitro)	Glyphosate-Based Herbicides	Induced significant cell death and increased micronucleus frequency at lower concentrations and shorter exposure times compared to glyphosate alone. [17]
---	-----------------------------	---

Reproductive and Developmental Toxicity

Glyphosate has been assessed for its potential to cause reproductive and developmental effects. High doses have been shown to induce maternal and fetal toxicity.

Table 5: Reproductive and Developmental Toxicity of Glyphosate

Species	Duration (Gestation Days)	Route	Maternal NOAEL (mg/kg/day)	Developmental NOAEL (mg/kg/day)	Key Findings at High Doses	Reference(s)
Rat	6-19	Oral	1000	1000	At 3500 mg/kg/day: decreased body weight gain in dams and fetuses, increased maternal mortality, and increased number of fetal skeletal abnormalities.[1]	[1]
Rabbit	6-27	Oral	175	>350	At 175 and 300 mg/kg/day: maternal diarrhea and reduced feces production. [9] No developmental effects were	[1][9]

detected
up to 350
mg/kg/day.
[\[1\]](#)

Neurotoxicity

Studies conducted according to standard guidelines have generally not found evidence of neurotoxicity for glyphosate.

Table 6: Neurotoxicity of Glyphosate

Species	Study Type	Route	NOAEL (mg/kg bw/day)	Key Findings	Reference(s)
Rat	Acute Neurotoxicity	Oral	1000	Systemic toxicity observed at 2000 mg/kg/day, but no specific neurotoxicity. [10]	[10]
Rat	Subchronic Neurotoxicity	Oral	1546.5 (males), 1630.6 (females)	No evidence of neurotoxicity. [1]	[1]

However, some reviews suggest that exposure to glyphosate or its formulations may induce neurotoxic effects by deregulating signaling pathways involved in neuronal development.[\[2\]](#)

Experimental Protocols

Toxicological evaluations of **glyphosate-isopropylammonium** salt are typically conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[\[18\]](#)[\[19\]](#)[\[20\]](#)

Subchronic Oral Toxicity Study (based on OECD 408)

This study provides information on the adverse effects of a substance following repeated oral administration for 90 days.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

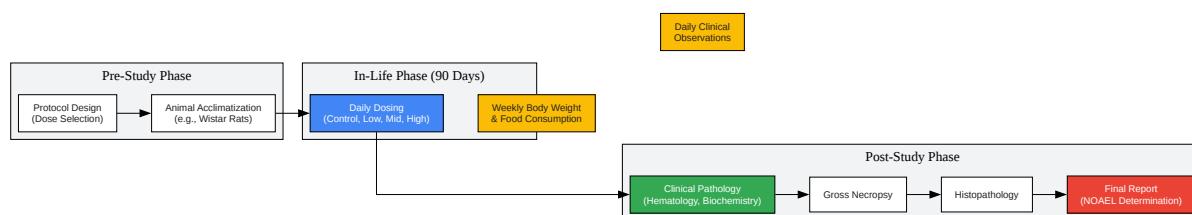
- Principle: The test substance is administered daily in graduated doses to several groups of experimental animals (typically rodents).
- Animals: At least 20 rodents (10 males and 10 females) per dose group.
- Dose Levels: A minimum of three dose levels and a concurrent control group are used. A limit test at 1000 mg/kg/day may be performed if no adverse effects are expected.[\[21\]](#)[\[24\]](#)
- Administration: Typically via oral gavage, or mixed in the diet or drinking water.[\[21\]](#)[\[24\]](#)
- Observations: Daily clinical observations, weekly measurements of body weight and food/water consumption.
- Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at termination.
- Pathology: All animals undergo a full gross necropsy, and tissues from control and high-dose groups are examined histopathologically.
- Objective: To identify target organs, characterize dose-response relationships, and establish a No-Observed-Adverse-Effect Level (NOAEL).[\[21\]](#)[\[23\]](#)

Prenatal Developmental Toxicity Study (based on OECD 414)

This study is designed to provide information on the effects of prenatal exposure on the pregnant animal and the developing organism.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

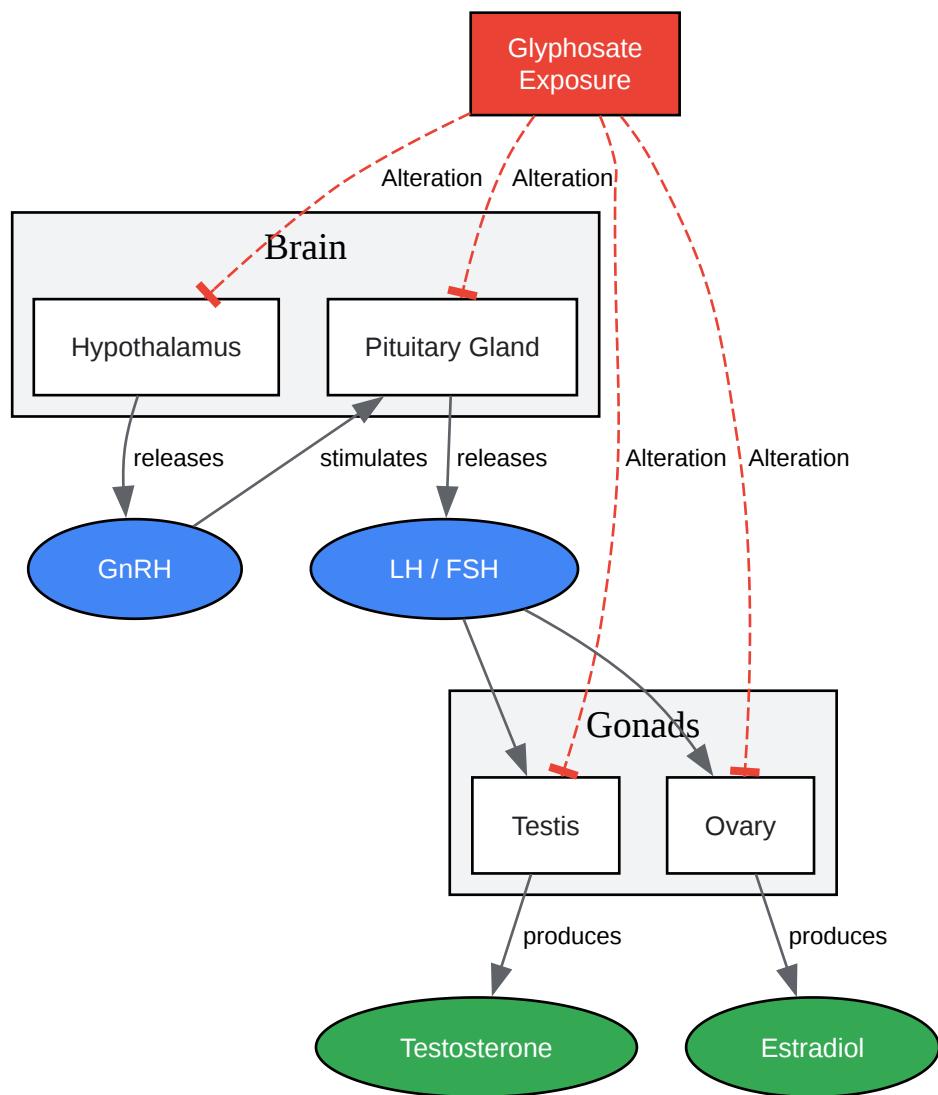
- Principle: The test substance is administered to pregnant animals (typically rats or rabbits) at least from implantation to one day prior to caesarean section.[26][28]
- Animals: A sufficient number of pregnant females to result in approximately 20 animals with implantation sites per group.[28]
- Dose Levels: At least three dose levels plus a control group. A limit test may be performed at 1000 mg/kg/day.[28]
- Administration: Usually oral gavage.
- Maternal Observations: Daily clinical observations, weekly body weight measurements.
- Fetal Evaluation: At termination (close to the normal day of delivery), females are euthanized, and the uterine contents are examined. Fetuses are weighed and evaluated for external, visceral, and skeletal abnormalities.[28]
- Objective: To assess maternal toxicity and major manifestations of developmental toxicity, including death, structural abnormalities, and altered growth in the fetus.[26]

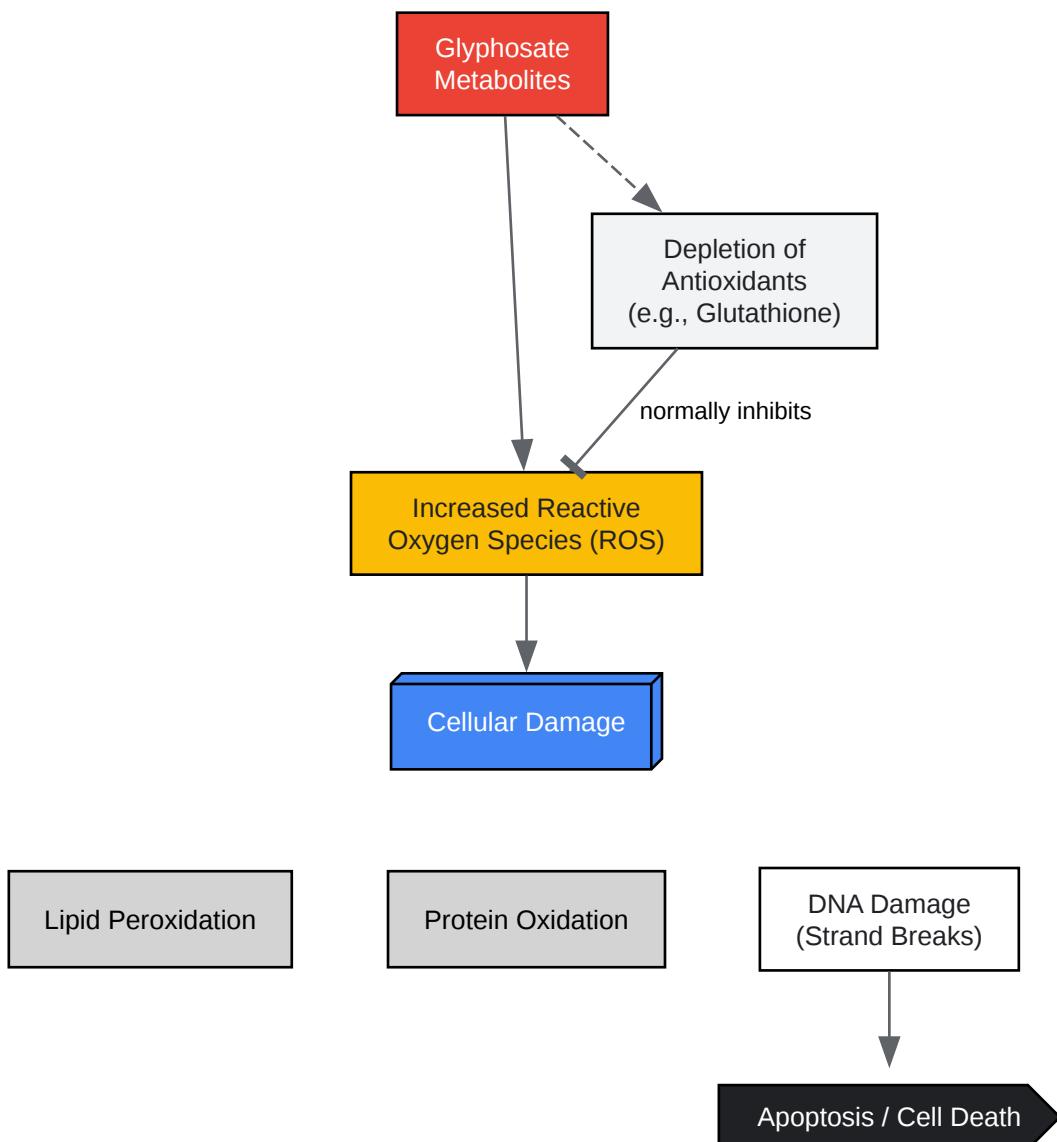
Chronic Toxicity/Carcinogenicity Study (based on OECD 452/451/453)


These long-term studies evaluate the effects of a substance over a major portion of the animal's lifespan to assess both chronic toxicity and carcinogenic potential.[31][32][33][34][35]

- Principle: The test substance is administered daily in graduated doses for an extended period (e.g., 12-24 months).
- Animals: Rodents are typically used. For chronic toxicity (OECD 452), at least 20 animals per sex per group are used.[32][35] Carcinogenicity studies (OECD 451) require larger group sizes.
- Dose Levels: At least three dose levels and a concurrent control group.
- Administration: Typically via the diet, drinking water, or gavage.

- Observations: Similar to subchronic studies, but over a longer duration, including regular ophthalmological examinations.
- Pathology: Comprehensive gross necropsy and histopathological examination of a full range of tissues and organs from all animals.
- Objective: To identify potential cumulative toxicity, delayed-onset effects, target organ damage, and any carcinogenic effects, and to establish a NOAEL for chronic exposure.[31]
[32][33]


Visualizations


Experimental Workflow and Signaling Pathways

[Click to download full resolution via product page](#)

Caption: Workflow for a 90-Day Subchronic Oral Toxicity Study (OECD 408).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 2. Toxic Effects of Glyphosate on the Nervous System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of carcinogenic potential of the herbicide glyphosate, drawing on tumor incidence data from fourteen chronic/carcinogenicity rodent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review: Mechanisms of Glyphosate and Glyphosate-Based Herbicides Action in Female and Male Fertility in Humans and Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of acute oral toxicity of glyphosate isopropylamine salt in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. fao.org [fao.org]
- 11. biblio.cpepesc.org [biblio.cpepesc.org]
- 12. Glyphosate rodent carcinogenicity bioassay expert panel review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comprehensive analysis of the animal carcinogenicity data for glyphosate from chronic exposure rodent carcinogenicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Major Study Finds Glyphosate Causes Carcinogenic Effects in Rats « Biosafety Information Centre [biosafety-info.net]
- 15. Genotoxicity testing of the herbicide Roundup and its active ingredient glyphosate isopropylamine using the mouse bone marrow micronucleus test, Salmonella mutagenicity test, and Allium anaphase-telophase test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wisnerbaum.com [wisnerbaum.com]
- 17. Micronucleus Formation Induced by Glyphosate and Glyphosate-Based Herbicides in Human Peripheral White Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
- 19. Series 870 - Health Effects Test Guidelines | Test Guidelines for Pesticides and Toxic Substances | US EPA [19january2021snapshot.epa.gov]
- 20. pharmacyfreak.com [pharmacyfreak.com]
- 21. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 22. testinglab.com [testinglab.com]
- 23. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. oecd.org [oecd.org]
- 29. oecd.org [oecd.org]
- 30. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]
- 31. Chronic toxicity and carcinogenicity studies - GLP Life TestGLP Life Test [glplifetest.org]
- 32. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 33. Chronic Toxicity OECD 452 - Altogen Labs [altogenlabs.com]
- 34. oecd.org [oecd.org]
- 35. Test No. 452: Chronic Toxicity Studies - Overton [app.overton.io]
- To cite this document: BenchChem. [Toxicological Profile of Glyphosate-Isopropylammonium Salt in Mammals: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166189#toxicological-profile-of-glyphosate-isopropylammonium-salt-in-mammals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com